N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide
Overview
Description
This compound is known for its ability to inhibit protein-protein interactions, making it a valuable tool in the study of oncogenes and other biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide has several scientific research applications, including:
Cancer Research: It acts as a small molecule inhibitor targeting the protein-protein interaction between BRD4 and acetylated histones, which is crucial for the expression of oncogenes.
Biological Studies: The compound is used to study the mechanisms of gene expression and regulation.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide involves its binding to the bromodomain of BRD4, a protein that binds to acetylated histones and recruits transcriptional co-activators to promote gene expression. By preventing this interaction, the compound suppresses the expression of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of various derivatives and has similar structural features.
N-[4-(benzyloxy)phenyl]glycinamide: Another compound with benzyloxy and methoxy groups, used in different biological studies.
Uniqueness
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}dibenzamide is unique due to its specific inhibitory action on BRD4, making it a valuable tool in cancer research. Its ability to selectively target protein-protein interactions sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[benzamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-19-24(17-18-25(26)35-20-21-11-5-2-6-12-21)27(30-28(32)22-13-7-3-8-14-22)31-29(33)23-15-9-4-10-16-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCEWHTCHPTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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